
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide, also known as IBMP, is a synthetic compound that has been studied for its potential use in scientific research. IBMP belongs to a class of compounds called CB1 receptor antagonists, which means that it blocks the activity of the CB1 receptor in the brain. The CB1 receptor is involved in a number of physiological processes, including appetite regulation, pain perception, and mood.
Mecanismo De Acción
The mechanism of action of 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide involves its ability to block the CB1 receptor in the brain. The CB1 receptor is involved in the regulation of appetite, pain perception, and mood. By blocking this receptor, 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide may be able to reduce appetite, alleviate pain, and improve mood.
Biochemical and Physiological Effects:
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide has been shown to reduce food intake and body weight, as well as improve glucose tolerance and insulin sensitivity. 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide has also been shown to reduce pain sensitivity and improve mood in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide in lab experiments is its specificity for the CB1 receptor. By blocking this receptor, 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide can be used to study the role of the CB1 receptor in various physiological processes. However, one limitation of using 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide is its potential for off-target effects. 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide may interact with other receptors or enzymes in the body, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide. One area of interest is its potential as a treatment for obesity. Further studies are needed to determine the efficacy and safety of 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide in humans. Other potential applications include the treatment of pain, anxiety, and depression. Additionally, further research is needed to understand the mechanism of action of 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide and its potential for off-target effects.
Métodos De Síntesis
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide can be synthesized using a variety of methods, including the reaction of 4-isobutylacetophenone with N-(1-methylbutyl)amine in the presence of a reducing agent. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide is a complex process that requires careful control of reaction parameters to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a treatment for obesity. By blocking the CB1 receptor, 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide may be able to reduce appetite and promote weight loss. Other potential applications include the treatment of pain, anxiety, and depression.
Propiedades
Fórmula molecular |
C18H29NO |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
2-[4-(2-methylpropyl)phenyl]-N-pentan-2-ylpropanamide |
InChI |
InChI=1S/C18H29NO/c1-6-7-14(4)19-18(20)15(5)17-10-8-16(9-11-17)12-13(2)3/h8-11,13-15H,6-7,12H2,1-5H3,(H,19,20) |
Clave InChI |
DBSUDMNKEPOQCH-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
SMILES canónico |
CCCC(C)NC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



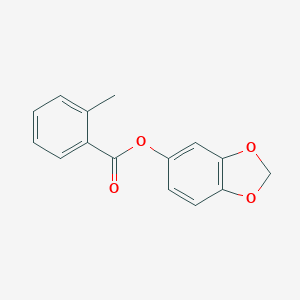

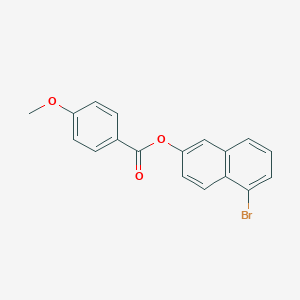
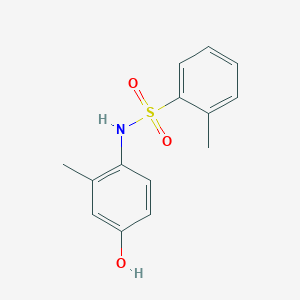
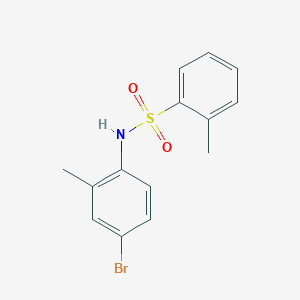

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-methoxybenzoate](/img/structure/B290721.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)
![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)
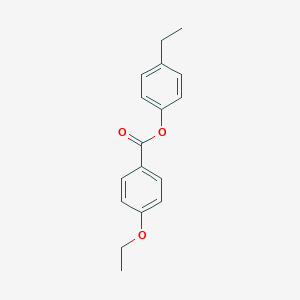


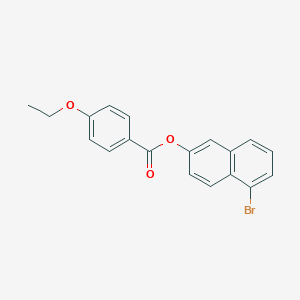
![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)